1-Octylpyridinium chloride

Description

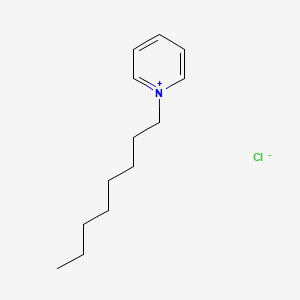

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-octylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.ClH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIYAWWBKPWUOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961272 | |

| Record name | 1-Octylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4086-73-1 | |

| Record name | Octylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4086-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-octylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Octylpyridinium Chloride: Physicochemical Properties and Applications in Drug Development

Introduction

1-Octylpyridinium chloride is a quaternary ammonium salt that belongs to the class of ionic liquids (ILs) and surfactants. It consists of a positively charged pyridinium head group, a nonpolar octyl aliphatic tail, and a chloride counter-ion. This amphiphilic structure imparts unique physicochemical properties, making it a subject of increasing interest for researchers, particularly in the fields of materials science and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-octylpyridinium chloride, methodologies for its synthesis and characterization, and its emerging applications as an excipient in drug delivery systems.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₂ClN | [1][2] |

| Molecular Weight | 227.77 g/mol | [2] |

| CAS Number | 4086-73-1 | [1][2] |

| IUPAC Name | 1-octylpyridin-1-ium chloride | [2] |

| Physical State | White or yellowish crystalline powder | [1] |

| Melting Point | Data not available for the chloride salt. For comparison, 1-octylpyridinium bromide has a reported melting point. The melting points of other 1-octylpyridinium salts are highly dependent on the anion.[3][4] | - |

| Density | Data not available for the chloride salt. The densities of other 1-octylpyridinium salts typically range from 1.0 to 1.2 g/cm³.[3][4] | - |

| Solubility | High solubility in water and organic solvents.[1] | - |

| Critical Micelle Concentration (CMC) | Data not available for the chloride salt. The CMC is expected to be in the millimolar range in aqueous solutions, influenced by temperature and ionic strength.[5] | - |

Structural Elucidation

The molecular structure of 1-octylpyridinium chloride is fundamental to its function. The pyridinium ring provides a delocalized positive charge, while the eight-carbon alkyl chain imparts hydrophobicity.

Caption: Chemical structure of 1-Octylpyridinium chloride.

Synthesis and Characterization

Synthesis Protocol

The synthesis of 1-octylpyridinium chloride is typically achieved through a quaternization reaction, a type of Menshutkin reaction, involving the nucleophilic attack of the nitrogen atom of pyridine on an octyl halide. A general and adaptable protocol is outlined below, based on the synthesis of related 1-octylpyridinium halides.[3][4]

Materials:

-

Pyridine

-

1-Chlorooctane (or 1-Bromooctane)

-

Anhydrous solvent (e.g., toluene, acetonitrile)

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in an excess of the anhydrous solvent.

-

Slowly add 1-chlorooctane to the solution. An excess of pyridine can be used to drive the reaction to completion.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the crude product with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified 1-octylpyridinium chloride.

-

Dry the final product under vacuum.

Caption: General workflow for the synthesis of 1-Octylpyridinium chloride.

Characterization Techniques

A suite of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of the synthesized 1-octylpyridinium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include characteristic peaks for the aromatic protons on the pyridinium ring, and signals for the different methylene groups and the terminal methyl group of the octyl chain. Based on data for other 1-octylpyridinium salts, the aromatic protons are expected to appear as downfield multiplets, while the alkyl chain protons will be observed as upfield multiplets and a triplet for the terminal methyl group.[3]

-

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton. Distinct signals are expected for the carbons of the pyridinium ring and the eight carbons of the octyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1-octylpyridinium chloride would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain and the aromatic ring, as well as C-N stretching vibrations of the pyridinium ring.

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions, such as glass transitions or polymorphic transformations.[6] A typical DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the compound and determine its decomposition temperature.[6][7]

Caption: Workflow for the physicochemical characterization of 1-Octylpyridinium chloride.

Self-Assembly and Surfactant Properties

As an amphiphilic molecule, 1-octylpyridinium chloride exhibits surfactant behavior in aqueous solutions. Above a specific concentration, known as the critical micelle concentration (CMC) , the individual molecules self-assemble into spherical or cylindrical aggregates called micelles. This process is driven by the hydrophobic effect, where the nonpolar octyl tails aggregate to minimize their contact with water, while the polar pyridinium head groups remain exposed to the aqueous environment.

The CMC is a critical parameter that dictates the onset of surfactant-related phenomena and can be determined by various methods, including:

-

Tensiometry: Measuring the surface tension of solutions at different concentrations. A sharp break in the surface tension versus concentration plot indicates the CMC.[8]

-

Conductivity Measurements: Monitoring the electrical conductivity of the solution as a function of concentration. A change in the slope of the conductivity plot corresponds to the CMC.

-

Fluorescence Spectroscopy: Using a fluorescent probe that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence properties of the probe signals micelle formation.

Applications in Drug Development

The unique properties of 1-octylpyridinium chloride make it a promising candidate for various applications in drug formulation and delivery.

Solubilization of Poorly Water-Soluble Drugs

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). The hydrophobic core of the micelles formed by 1-octylpyridinium chloride can serve as a microenvironment to encapsulate and solubilize these lipophilic drugs, thereby increasing their apparent solubility in aqueous formulations.

Permeation Enhancement

The interaction of 1-octylpyridinium chloride with biological membranes can lead to a temporary and reversible disruption of the membrane structure, which can enhance the permeation of co-administered drugs across epithelial barriers, such as the skin or the intestinal mucosa. This property is particularly valuable for transdermal and oral drug delivery systems.

Antimicrobial Activity

Quaternary ammonium compounds, including pyridinium salts with long alkyl chains, are known to possess antimicrobial properties.[9][10] The cationic head group of 1-octylpyridinium chloride can interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. This intrinsic antimicrobial activity can be beneficial in preventing microbial contamination of formulations and may also offer therapeutic benefits in certain applications.

Conclusion

1-Octylpyridinium chloride is a versatile molecule with a rich set of physicochemical properties that are of significant interest to the pharmaceutical sciences. Its ability to self-assemble into micelles, solubilize poorly soluble compounds, and enhance drug permeation positions it as a valuable excipient for the development of advanced drug delivery systems. Further research is warranted to fully elucidate its toxicological profile and to explore its full potential in various therapeutic applications.

References

-

Papaiconomou, N., Salminen, J., Lee, J.-M., & Prausnitz, J. M. (n.d.). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium, or 1-Octyl-4-methylpyridinium Cations. ACS Publications. [Link]

-

Papaiconomou, N., Salminen, J., Lee, J.-M., & Prausnitz, J. M. (n.d.). Pysico-chemical properties of hydrophobic ionic liquids containing 1-octylpyridinium, 1-octyl-2-methylpyridinium or 1-octyl-4-methylpyridinium cations. eScholarship. [Link]

-

Papaiconomou, N., Salminen, J., Lee, J.-M., & Prausnitz, J. M. (2010). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1Octyl2-methylpyridinium, or 1Octyl4-methylpyridinium Cations. ResearchGate. [Link]

-

Docherty, K. M., & Kulpa, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry. [Link]

-

PubChem. (n.d.). Octylpyridinium chloride. [Link]

-

Organic Syntheses. (n.d.). 1. Procedure. [Link]

-

Docherty, K. M., & Kulpa, C. F. (2006). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. ResearchGate. [Link]

-

PubChem. (n.d.). 1-Octadecylpyridinium chloride. NIH. [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR data for compound 1 in CD2Cl2/CHCl2F/CHClF2. [Link]

-

Organic Syntheses. (n.d.). 4. Procedure. [Link]

-

National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3.... [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of quaternary halide salts. [Link]

-

PubMed. (2022). A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains. [Link]

-

Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]

-

Journal of Materials and Environmental Science. (n.d.). The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature. [Link]

-

ResearchGate. (2006). Antimicrobial Activity of 1% Cetylpyridinium Chloride Against Listeria spp. on Fish. [Link]

-

MOST Wiedzy. (n.d.). Predicting the critical micelle concentration of aqueous solutions of ionic liquids and other ionic surfactants. [Link]

-

Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020). Langmuir. [Link]

-

Semantic Scholar. (2019). 1-Octyl-3-(3-(1-methylpyrrolidiniumyl)propyl)imidazolium Bis(trifluoromethane)sulfonimide. [Link]

-

Molecular Interaction Study on a New Application of Ionic Liquids as Dissolver Toward Carbonate Scale. (n.d.). UKM. [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

NIST Technical Series Publications. (1971). Critical micelle concentrations of aqueous surfactant systems. [Link]

-

ResearchGate. (n.d.). Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. [Link]

-

Organic Syntheses Procedure. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

-

Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

ResearchGate. (n.d.). Benchmark Values: Thermochemistry of the Ionic Liquid [C4Py][Cl]. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-dodecylpyridinium chloride ionic liquid. [Link]

-

A recent overview of surfactant–drug interactions and their importance. (2023). PMC - NIH. [Link]

-

Phase Behaviour and FTIR Spectra of Ionic Liquids: The Mixtures of 1-Butyl-1-methylpyrrolidinium Chloride and TaCl. (n.d.). Zeitschrift für Naturforschung A. [Link]

-

ResearchGate. (n.d.). FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA],.... [Link]

-

Polyelectrolyte-Surfactant Complexes As a Formulation Tool for Drug Delivery. (2022). PubMed. [Link]

-

Extended delivery of an anionic drug by contact lens loaded with a cationic surfactant. (2013). PubMed. [Link]

-

Confined rapid thermolysis/FTIR/ToF studies of imidazolium-based ionic liquids. (n.d.). ResearchGate. [Link]

-

A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. (n.d.). Dalton Transactions (RSC Publishing). [Link]

-

Role of 1-methyl-3-octylimidazolium chloride in the micellization behavior of amphiphilic drug amitriptyline hydrochloride. (n.d.). ResearchGate. [Link]

-

PubChem. (n.d.). Butylpyridinium chloride. NIH. [Link]

-

(PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). (n.d.). ResearchGate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Octylpyridinium chloride | C13H22ClN | CID 77708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pysico-chemical properties of hydrophobic ionic liquids containing 1-octylpyridinium, 1-octyl-2-methylpyridinium or 1-octyl-4-methylpyridinium cations [escholarship.org]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

1-Octylpyridinium chloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-Octylpyridinium Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 1-octylpyridinium chloride, an ionic liquid with significant applications in catalysis, antimicrobial formulations, and electrochemical systems.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of 1-Octylpyridinium Chloride

1-Octylpyridinium chloride belongs to the class of N-alkylpyridinium salts, which are a prominent family of ionic liquids (ILs). These materials are salts with melting points below 100°C, and their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—make them attractive alternatives to traditional volatile organic solvents.[1] The 1-octylpyridinium cation, specifically, imparts a moderate degree of hydrophobicity, influencing its solubility and interaction with non-polar substrates. Understanding its synthesis and rigorously confirming its structure and purity are paramount for any downstream application.

Synthesis: A Mechanistic and Practical Approach

The synthesis of 1-octylpyridinium chloride is a classic example of the Menschutkin reaction, a nucleophilic substitution (SN2) reaction that forms a quaternary ammonium salt from a tertiary amine and an alkyl halide.

Reaction Mechanism and Rationale

The core of the synthesis involves the quaternization of the nitrogen atom in the pyridine ring. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic primary carbon of 1-chlorooctane. This concerted, one-step SN2 mechanism results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which then becomes the counter-ion to the newly formed 1-octylpyridinium cation.

The choice of reactants and conditions is critical for reaction efficiency:

-

Pyridine: Must be dry and freshly distilled. The presence of water can introduce side reactions and complicate purification.

-

1-Chlorooctane: As a primary alkyl halide, it is an excellent substrate for SN2 reactions, minimizing the potential for competing elimination reactions. 1-Bromooctane can also be used and is often more reactive, potentially reducing reaction times.[2]

-

Solvent: While the reaction can be run neat (without solvent), using a polar aprotic solvent like acetonitrile can facilitate the reaction by stabilizing the transition state.[3] However, for simplicity and to avoid an extra purification step, a solvent-free approach is often preferred, particularly if the reaction is conducted at an elevated temperature where the mixture is liquid.

-

Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. Temperatures are typically maintained in the range of 100-125°C.[4]

Experimental Protocol: Synthesis of 1-Octylpyridinium Chloride

This protocol outlines a reliable method for the gram-scale synthesis of 1-octylpyridinium chloride.

Materials & Equipment:

-

Pyridine (freshly distilled, anhydrous)

-

1-Chlorooctane (≥98% purity)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator and high-vacuum pump

Step-by-Step Procedure:

-

Reaction Setup: Equip a 100 mL two-necked round-bottom flask with a magnetic stir bar and a reflux condenser. Dry all glassware in an oven at 120°C for at least 4 hours and allow it to cool under an inert atmosphere (e.g., nitrogen).[5]

-

Charging Reagents: In the flask, combine pyridine (e.g., 7.91 g, 0.1 mol, 1.0 equiv) and 1-chlorooctane (e.g., 14.87 g, 0.1 mol, 1.0 equiv). While a 1:1 molar ratio is stoichiometric, a slight excess of the more volatile component (pyridine) can be used to ensure the complete conversion of the alkyl halide.

-

Reaction Conditions: Heat the reaction mixture to 110°C with vigorous stirring under a continuous positive pressure of nitrogen.[4] The mixture will become more viscous as the solid product forms. The reaction is typically monitored by TLC or NMR and is usually complete within 12-24 hours.

-

Initial Purification (Work-up): Cool the reaction mixture to room temperature. The product should solidify or become a highly viscous oil. Add approximately 50 mL of anhydrous diethyl ether to the flask and stir or sonicate the mixture vigorously. This step is crucial for removing any unreacted starting materials, as both pyridine and 1-chlorooctane are soluble in diethyl ether, while the ionic liquid product is not.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[3] Wash the collected solid thoroughly with three additional 20 mL portions of anhydrous diethyl ether to ensure all non-polar impurities are removed.

-

Drying: Transfer the white solid product to a clean, pre-weighed flask and dry it under high vacuum (e.g., <1 mmHg) for at least 12 hours to remove any residual solvent and moisture.[6] The final product should be a white, crystalline, and potentially hygroscopic solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-octylpyridinium chloride.

Characterization: A Self-Validating System

Thorough characterization is essential to confirm the chemical identity, structure, and purity of the synthesized 1-octylpyridinium chloride. The following techniques provide a comprehensive and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of the target molecule.

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment of protons. For 1-octylpyridinium chloride, the spectrum will show characteristic signals for both the pyridinium ring and the octyl chain. The downfield shift of the pyridinium protons compared to neutral pyridine is a key indicator of successful quaternization.[7]

-

Pyridinium Protons: Expect signals in the aromatic region, typically between δ 9.5-8.0 ppm. The protons ortho to the nitrogen (H-2, H-6) are the most deshielded, appearing as a doublet around δ 9.4 ppm. The para proton (H-4) appears as a triplet around δ 8.5 ppm, and the meta protons (H-3, H-5) appear as a triplet around δ 8.1 ppm.[7]

-

Octyl Chain Protons: The methylene group attached to the nitrogen (N-CH₂) appears as a triplet around δ 5.0 ppm. The other methylene protons appear as multiplets in the upfield region (δ 2.1-1.2 ppm), and the terminal methyl group (CH₃) appears as a triplet around δ 0.85 ppm.[7]

-

-

¹³C NMR Spectroscopy: This provides information about the carbon skeleton.

-

Pyridinium Carbons: The carbons of the pyridinium ring will appear in the range of δ 145-128 ppm.

-

Octyl Chain Carbons: The N-CH₂ carbon will be around δ 60-62 ppm, with the remaining aliphatic carbons appearing between δ 31-14 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation. Key vibrational modes for 1-octylpyridinium chloride include:

-

Aromatic C-H Stretching: Bands in the region of 3150-3000 cm⁻¹.[8]

-

Aliphatic C-H Stretching: Sharp bands in the region of 2950-2850 cm⁻¹ corresponding to the CH₂ and CH₃ groups of the octyl chain.

-

Pyridinium Ring Vibrations: A series of characteristic sharp bands between 1640-1450 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the aromatic ring.[8][9] The formation of the quaternary salt leads to noticeable changes in this region compared to the spectrum of pyridine.[8]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is the ideal technique for analyzing ionic liquids as it can directly measure the mass of the pre-existing ions in solution.[10][11]

-

Positive Ion Mode: The analysis will detect the 1-octylpyridinium cation. The expected mass-to-charge ratio (m/z) for the [C₁₃H₂₂N]⁺ ion is approximately 192.18. The observation of this parent ion is definitive proof of the cation's formation.

-

Fragmentation: While ESI is a soft ionization technique, fragmentation can be induced. Common fragmentation patterns for N-alkylpyridinium cations involve the loss of the alkyl chain.[12]

Physicochemical Properties

-

Melting Point: A sharp melting point is a good indicator of high purity. The reported melting points for pyridinium-based ILs can vary significantly based on the anion and alkyl chain length.[2]

-

Solubility: 1-octylpyridinium chloride is expected to be soluble in polar solvents like water, methanol, and acetonitrile, and largely immiscible with non-polar solvents such as hexane and diethyl ether.[13]

Summary of Characterization Data

| Technique | Parameter | Expected Result for 1-Octylpyridinium Chloride |

| ¹H NMR | Chemical Shift (δ, ppm) | ~9.4 (d, 2H, ortho-H), ~8.5 (t, 1H, para-H), ~8.1 (t, 2H, meta-H), ~5.0 (t, 2H, N-CH₂), ~2.0 (m, 2H), ~1.3 (m, 10H), ~0.85 (t, 3H, CH₃)[7] |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~145-128 (Pyridinium C), ~61 (N-CH₂), ~31-14 (Alkyl C) |

| FTIR | Wavenumber (cm⁻¹) | ~3100-3000 (Aromatic C-H), ~2950-2850 (Aliphatic C-H), ~1630, 1580, 1480 (Ring C=C, C=N)[8] |

| ESI-MS (+) | Mass-to-Charge (m/z) | ~192.18 ([M]⁺) |

| Physical | Appearance | White crystalline solid |

Characterization Workflow Diagram

Caption: Logical workflow for the comprehensive characterization of the product.

Conclusion

The synthesis of 1-octylpyridinium chloride via the Menschutkin reaction is a robust and straightforward procedure. However, adherence to rigorous experimental technique, particularly the exclusion of moisture and thorough purification, is essential for obtaining a high-purity product. The subsequent characterization using a combination of NMR, MS, and FTIR provides a self-validating framework to unequivocally confirm the identity and purity of the target ionic liquid, ensuring its suitability for high-level research and development applications.

References

- Zhong, L., et al. (2003). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Analytical and Bioanalytical Chemistry, 377(1), 159-64.

- Gupta, G. R., et al. Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Rasayan J. Chem.

- Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society.

- Silveira, C., & Eberlin, M. N. (2013). Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry.

- Ho, T. D., et al. (2014). Recent advances of ionic liquids in separation science and mass spectrometry. RSC Advances.

- Al-Saad, K. A., et al. (2020).

- Cook, D. (1963). The infra-red spectra of pyridine complexes and pyridinium salts. Canadian Journal of Chemistry.

- Pichon, C., et al. (2011). Combined XRD and infrared studies of pyridinium species in (PyH)3[PW12O40] single crystals. Physical Chemistry Chemical Physics, 13(1), 322-7.

- Chen, K. S., & Zador, M. (1961). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 39(8), 1661-1673.

- Papaiconomou, N., et al. (2008). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium.

- Papaiconomou, N., et al. (2008). Pysico-chemical properties of hydrophobic ionic liquids containing 1-octylpyridinium, 1-octyl-2-methylpyridinium or 1-octyl-4-methylpyridinium cations. eScholarship, University of California.

- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221.

- ResearchGate. (n.d.). FTIR spectrum of pyridinium fluorosulfonate.

- Papaiconomou, N., et al. (2008). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1Octyl2-methylpyridinium, or 1Octyl4-methylpyridinium Cations.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.

- CN103539727A - Method used for preparing hexadecylpyridinium chloride. (2014).

- BenchChem. (2025).

Sources

- 1. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pysico-chemical properties of hydrophobic ionic liquids containing 1-octylpyridinium, 1-octyl-2-methylpyridinium or 1-octyl-4-methylpyridinium cations [escholarship.org]

- 3. benchchem.com [benchchem.com]

- 4. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. web.uvic.ca [web.uvic.ca]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

1-Octylpyridinium chloride molecular structure and formula

An In-depth Technical Guide to 1-Octylpyridinium Chloride

This guide provides a comprehensive overview of 1-octylpyridinium chloride, a cationic surfactant with significant applications in research and drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and key applications, offering insights grounded in scientific principles and experimental data.

Molecular Structure and Formula

1-Octylpyridinium chloride is a quaternary ammonium compound. Its structure consists of a pyridine ring where the nitrogen atom is quaternized with an octyl group, and a chloride anion serves as the counter-ion.

Molecular Formula: C₁₃H₂₂ClN[1]

IUPAC Name: 1-octylpyridin-1-ium chloride[1]

CAS Number: 4086-73-1[1]

The molecule possesses a hydrophilic pyridinium head and a hydrophobic octyl tail, rendering it amphiphilic and capable of forming micelles in aqueous solutions.[2] This dual nature is fundamental to its function as a surfactant and its utility in various applications.

Molecular Visualization

The structural arrangement of 1-octylpyridinium chloride is depicted below.

Caption: Molecular structure of 1-octylpyridinium chloride.

Physicochemical Properties

The physical and chemical properties of 1-octylpyridinium chloride dictate its behavior in various systems and are crucial for its application in research and drug development.

| Property | Value | Source |

| Molecular Weight | 227.77 g/mol | [1] |

| Appearance | White to light brown powder/crystal | [3] |

| Sensitivity | Hygroscopic | [3] |

As an ionic liquid, 1-octylpyridinium chloride exhibits low vapor pressure, non-flammability, and high thermal stability.[4] Its solubility is dependent on the solvent; it is generally soluble in polar solvents like water and alcohols. The octyl chain contributes to its hydrophobic character, making it less water-soluble than its shorter-chain analogs. This property is advantageous for applications requiring immiscibility with water.[5][6]

Critical Micelle Concentration (CMC)

A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to self-assemble into micelles.[2] Above the CMC, additional surfactant molecules form more micelles. The CMC is a critical factor in applications such as drug solubilization and delivery, as the hydrophobic core of the micelle can encapsulate poorly water-soluble drug molecules.[7] The CMC of a surfactant is influenced by factors like temperature, pressure, and the presence of electrolytes.[2][8]

Synthesis and Characterization

The synthesis of 1-octylpyridinium chloride is typically achieved through a quaternization reaction.

Experimental Protocol: Synthesis of 1-Octylpyridinium Chloride

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Pyridine

-

1-Chlorooctane (or 1-bromooctane)

-

Anhydrous solvent (e.g., acetonitrile, toluene)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve an equimolar amount of pyridine in the anhydrous solvent.

-

Slowly add an equimolar amount of 1-chlorooctane to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product, 1-octylpyridinium chloride, may precipitate out of the solution.

-

If the product precipitates, collect it by vacuum filtration. If it remains dissolved, remove the solvent under reduced pressure using a rotary evaporator.[9]

-

Wash the crude product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.[10]

-

Dry the purified product under vacuum to yield a white to off-white solid.

Characterization Workflow

The identity and purity of the synthesized 1-octylpyridinium chloride should be confirmed using standard analytical techniques.

Caption: Workflow for the characterization of 1-octylpyridinium chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the protons on the pyridinium ring and the octyl chain.[5][11][12][13][14][15]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the cation (1-octylpyridinium) and confirm the overall molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Applications in Research and Drug Development

The unique properties of 1-octylpyridinium chloride make it a versatile compound in several scientific fields.

As a Surfactant and Ionic Liquid

As a cationic surfactant, it is used in formulations to improve the wetting and spreading of liquids.[7] In its capacity as an ionic liquid, it serves as a "green" alternative to volatile organic compounds (VOCs) in chemical synthesis and catalysis due to its low vapor pressure and high thermal stability.[4][16][17]

Drug Delivery Systems

The ability of 1-octylpyridinium chloride to form micelles in aqueous solutions is particularly valuable in drug delivery.[16] Poorly water-soluble drugs can be encapsulated within the hydrophobic core of these micelles, enhancing their solubility and bioavailability.[7] This is a critical strategy for improving the therapeutic efficacy of many pharmaceutical agents.

Antimicrobial Agent

Quaternary ammonium compounds, including pyridinium salts, are known for their antimicrobial properties. The cationic head group of 1-octylpyridinium chloride can interact with the negatively charged cell membranes of bacteria, leading to cell disruption and death. This makes it a candidate for use in antimicrobial formulations.[16]

Safety and Toxicity Considerations

While ionic liquids are often touted as "green" solvents, their toxicity must be carefully evaluated. The toxicity of pyridinium-based ionic liquids is influenced by the length of the alkyl chain.[18][19] Generally, longer alkyl chains lead to increased toxicity due to greater hydrophobicity, which facilitates interaction with cell membranes.[19] Studies have shown that pyridinium-based ionic liquids can be more toxic than their imidazolium-based counterparts.[18] Therefore, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling 1-octylpyridinium chloride.

Conclusion

1-Octylpyridinium chloride is a multifaceted compound with a well-defined molecular structure and a range of useful physicochemical properties. Its synthesis is straightforward, and its characterization can be readily achieved using standard analytical methods. For researchers and professionals in drug development, 1-octylpyridinium chloride offers significant potential as a surfactant, a component of drug delivery systems, and an antimicrobial agent. A thorough understanding of its properties and safety profile is essential for its effective and safe application.

References

-

PubChem. Octylpyridinium chloride. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Octadecylpyridinium chloride. National Center for Biotechnology Information. [Link]

-

Papaiconomou, N., Salminen, J., Lee, J.-M., & Prausnitz, J. M. (2007). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium, or 1-Octyl-4-methylpyridinium Cations. Journal of Chemical & Engineering Data, 52(3), 835–840. [Link]

-

Papaiconomou, N., Salminen, J., Lee, J.-M., & Prausnitz, J. M. (2007). Pysico-chemical properties of hydrophobic ionic liquids containing 1-octylpyridinium, 1-octyl-2-methylpyridinium or 1-octyl-4-methylpyridinium cations. eScholarship, University of California. [Link]

-

PubChem. 4-Methyl-1-octylpyridin-1-ium chloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1Octyl2-methylpyridinium, or 1Octyl4-methylpyridinium Cations. [Link]

-

Molbase. 1-octyl-3-methylpyridinium chloride. [Link]

-

National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. National Institutes of Health. [Link]

-

Petkovic, M., Seddon, K. R., Rebelo, L. P. N., & Pereira, C. S. (2011). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Marine Drugs, 9(6), 1157–1179. [Link]

-

Bica, K., & Rogers, R. D. (2011). Ionic Liquids Provide Unique Opportunities for Oral Drug Delivery: Structure Optimization and In Vivo Evidence of Utility. Chemical Communications, 47(1), 121-123. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-Butylpyridinium Chloride: Your Key Intermediate for Pharmaceutical Development. [Link]

-

Wikipedia. Critical micelle concentration. [Link]

-

National Toxicology Program. (2022). Discussion. In NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. National Institutes of Health. [Link]

-

Chemsrc. N-octylpyridinium chloride. [Link]

-

National Toxicology Program. (2022). Toxicity Studies of Select Ionic Liquids. National Institutes of Health. [Link]

-

National Toxicology Program. (2022). Overview. In NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. National Institutes of Health. [Link]

-

Organic Syntheses. A. N-Methoxy-N-methylpent-4-enamide (1). [Link]

-

ResearchGate. (PDF) Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants Determined by Conductivity, Sound Velocity, and Density Using Weighted Orthogonal Distance Regression. [Link]

-

PubMed. Aggregation and adsorption behavior of cetylpyridinium chloride in aqueous sodium salicylate and sodium benzoate solutions. [Link]

-

ResearchGate. ¹H NMR spectra of the reaction between the pyridinium salt 9 and... [Link]

-

SciSpace. An N.M.R. study in molten pyridinium chloride solutions. [Link]

-

YouTube. Determination of Critical Micelle Concentration (CMC) by Dye Titration [Surface and Colloid Science]. [Link]

-

PubChem. Dodecylpyridinium chloride. National Center for Biotechnology Information. [Link]

Sources

- 1. Octylpyridinium chloride | C13H22ClN | CID 77708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemneo.com [chemneo.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Pysico-chemical properties of hydrophobic ionic liquids containing 1-octylpyridinium, 1-octyl-2-methylpyridinium or 1-octyl-4-methylpyridinium cations [escholarship.org]

- 11. 1-Butylpyridinium chloride(1124-64-7) 1H NMR spectrum [chemicalbook.com]

- 12. 1-(AMINOFORMYLMETHYL)PYRIDINIUM CHLORIDE(41220-29-5) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Dodecylpyridinium chloride | C17H30N.Cl | CID 7717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Octylpyridinium Chloride (CAS 4086-73-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octylpyridinium chloride (CAS 4086-73-1), a quaternary ammonium compound, is a versatile molecule with a growing presence in various scientific and industrial domains. Its unique amphiphilic nature, stemming from a positively charged pyridinium head and a long hydrophobic octyl tail, underpins its utility as a surfactant, phase transfer catalyst, and antimicrobial agent.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in research and drug development, and associated hazards, offering a valuable resource for professionals in the field.

Physicochemical Properties

1-Octylpyridinium chloride typically presents as a white to off-white solid or crystalline powder.[1] It exhibits solubility in water and a range of organic solvents, a characteristic that is central to its function in diverse reaction environments.[1][2]

| Property | Value | Source |

| CAS Number | 4086-73-1 | [1][2] |

| Molecular Formula | C₁₃H₂₂ClN | [1][2] |

| Molecular Weight | 227.77 g/mol | [1] |

| IUPAC Name | 1-octylpyridin-1-ium;chloride | [1] |

| Synonyms | N-Octylpyridinium chloride, 1-Octyl-pyridinium chloride | [1][2] |

| Appearance | White to off-white solid or crystalline powder | [1] |

| Solubility | Soluble in water and various organic solvents | [1][2] |

Synthesis of 1-Octylpyridinium Chloride

The synthesis of 1-octylpyridinium chloride is typically achieved through a quaternization reaction, a fundamental process in organic chemistry. This involves the reaction of pyridine with an octyl halide, most commonly 1-chlorooctane.

Experimental Protocol: Synthesis from Pyridine and 1-Chlorooctane

Objective: To synthesize 1-octylpyridinium chloride via the N-alkylation of pyridine with 1-chlorooctane.

Materials:

-

Pyridine (C₅H₅N)

-

1-Chlorooctane (C₈H₁₇Cl)

-

Anhydrous toluene (or other suitable inert solvent)

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve pyridine (1.0 equivalent) in anhydrous toluene.

-

Addition of Alkylating Agent: To the stirred solution, add 1-chlorooctane (1.0-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, 1-octylpyridinium chloride, may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: The crude product can be purified by precipitation. Add diethyl ether to the reaction mixture to induce precipitation of the salt.

-

Washing and Drying: Collect the solid product by filtration and wash it with several portions of diethyl ether to remove any unreacted starting materials. Dry the purified 1-octylpyridinium chloride under vacuum.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and melting point determination.

Caption: Synthesis of 1-Octylpyridinium Chloride.

Applications in Research and Drug Development

The unique properties of 1-octylpyridinium chloride make it a valuable tool in various aspects of research and drug development.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[3] 1-Octylpyridinium chloride, as a quaternary ammonium salt, can act as a phase transfer catalyst.[2] It facilitates the transfer of a reactant (typically an anion) from the aqueous phase to the organic phase, where the reaction with an organic substrate can occur.

Mechanism of Action in Phase Transfer Catalysis:

-

The positively charged pyridinium head of the catalyst pairs with an anion from the aqueous phase.

-

The hydrophobic octyl tail of the catalyst allows the ion pair to dissolve in the organic phase.

-

The anion is now available to react with the organic substrate.

-

After the reaction, the catalyst can return to the aqueous phase to repeat the cycle.

This methodology is particularly relevant in pharmaceutical synthesis, where it can lead to milder reaction conditions, increased yields, and the use of less hazardous solvents.[4][5]

Caption: Mechanism of Phase Transfer Catalysis.

Antimicrobial Activity

Quaternary ammonium compounds, including 1-octylpyridinium chloride, are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[2][6] This property is of significant interest in drug development, particularly in the search for new anti-infective agents and for use as preservatives in pharmaceutical formulations.

Mechanism of Antimicrobial Action:

The primary mechanism of action of quaternary ammonium compounds involves the disruption of microbial cell membranes.[1]

-

Adsorption and Binding: The positively charged pyridinium head of 1-octylpyridinium chloride electrostatically interacts with the negatively charged components of the microbial cell wall and membrane.

-

Membrane Disruption: The hydrophobic octyl tail penetrates the lipid bilayer of the cell membrane, disrupting its integrity.

-

Leakage of Cellular Contents: This disruption leads to increased membrane permeability and the leakage of essential intracellular components, ultimately causing cell death.

The effectiveness of this antimicrobial action is influenced by the length of the alkyl chain, with an octyl group often providing a good balance of hydrophobicity for potent activity.

While specific MIC (Minimum Inhibitory Concentration) data for 1-octylpyridinium chloride is not extensively compiled in a single public source, studies on similar long-chain pyridinium salts have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[7][8]

Role in Ionic Liquids

1-Octylpyridinium chloride is a precursor in the synthesis of various ionic liquids.[6] Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts in organic synthesis due to their low volatility and high thermal stability.[9][10] By exchanging the chloride anion with other anions (e.g., tetrafluoroborate, hexafluorophosphate), the physicochemical properties of the resulting ionic liquid can be tailored for specific applications in drug synthesis and catalysis.[6]

Hazards and Safety

As with any chemical substance, proper handling and awareness of the potential hazards of 1-octylpyridinium chloride are crucial.

Hazard Identification:

Based on data for similar quaternary ammonium compounds, 1-octylpyridinium chloride is expected to be an irritant to the skin and eyes.[11] Inhalation of the dust or powder may cause respiratory tract irritation.

Toxicological Data:

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working with fine powders or in situations where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

-

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Conclusion

1-Octylpyridinium chloride is a valuable and versatile compound with significant potential for researchers and professionals in drug development. Its utility as a phase transfer catalyst can streamline synthetic processes, while its antimicrobial properties offer avenues for the development of new anti-infective agents and preservatives. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in the laboratory and beyond.

References

-

PubChem. Octylpyridinium chloride. National Center for Biotechnology Information. [Link]

-

Chemsrc. N-octylpyridinium chloride. [Link]

- Fisher Scientific. Safety Data Sheet for a similar compound.

- Papaiconomou, N., et al. (2006). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium, or 1-Octyl-4-methylpyridinium Cations.

-

ResearchGate. Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium, or 1-Octyl-4-methylpyridinium Cations. [Link]

- Sreenivasan, P., et al. (2012). Antimicrobial efficacy of 0·05% cetylpyridinium chloride mouthrinses. Journal of Applied Microbiology, 113(4), 757-764.

-

PubChem. 1-Octadecylpyridinium chloride. National Center for Biotechnology Information. [Link]

- Karapinar, E., & Seventekin, N. (2010). Antibacterial Activity of Cetylpyridinium Chloride Treated Cotton Woven Fabrics. Journal of Engineered Fibers and Fabrics, 5(4), 155892501000500403.

- Makosza, M. (2005). Phase transfer catalysis in pharmaceutical industry ñ where are we? Acta Poloniae Pharmaceutica, 62(6), 647-652.

- Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli.

-

Organic Syntheses. General laboratory procedures. [Link]

- Wide-Antimicrobial Spectrum of Picolinium Salts. Molecules, 24(12), 2274.

-

The Royal Society of Chemistry. Synthesis of quaternary halide salts. [Link]

-

ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]

-

The Royal Society of Chemistry. Supplementary NMR data. [Link]

-

CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

-

ResearchGate. Synthesis of 1-dodecylpyridinium chloride ionic liquid. [Link]

- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.

-

Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

-

CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

- Fisher Scientific. Safety Data Sheet for a similar compound.

- Hughes, L. D., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10144-10155.

- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.

-

PubChem. 1-Chlorooctane. National Center for Biotechnology Information. [Link]

-

ResearchGate. Continuous Flow Multigram-Scale Synthesis of Cetylpyridinium Chloride. [Link]

-

The Royal Society of Chemistry. Supporting Information for a related publication. [Link]

-

Shree Sulphurics. N-Octyl Chloride. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

The Solubility Profile of N-octylpyridinium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solvent Landscape of Ionic Liquids

N-octylpyridinium chloride, a member of the pyridinium-based ionic liquids (ILs), presents a unique set of physicochemical properties that are of significant interest in diverse applications, from organic synthesis and catalysis to drug delivery systems.[1] As with all ionic liquids, the utility of N-octylpyridinium chloride is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in various organic solvents a critical prerequisite for its effective application.

This in-depth technical guide provides a comprehensive overview of the solubility of N-octylpyridinium chloride. Moving beyond a simple tabulation of data, this document delves into the molecular-level interactions that govern its solubility, offers an inferred qualitative solubility profile based on first principles, and provides detailed experimental protocols for researchers to determine precise solubility parameters in their own laboratories.

The Molecular Architecture of N-octylpyridinium Chloride and its Implications for Solubility

N-octylpyridinium chloride is an organic salt with a melting point below 100°C, classifying it as an ionic liquid.[1] Its structure, consisting of an N-octylpyridinium cation and a chloride anion, is key to its solvent interactions.

-

The N-octylpyridinium Cation: This component is characterized by a positively charged, aromatic pyridinium ring and a long, non-polar octyl (C8) alkyl chain. The pyridinium ring offers a degree of polarity and the potential for π-π stacking interactions, while the octyl chain imparts significant hydrophobicity (lipophilicity).

-

The Chloride Anion: As a small, inorganic anion, the chloride ion contributes to the ionic character of the compound.

The solubility of N-octylpyridinium chloride is a direct consequence of the interplay between these structural features and the properties of the solvent. The "like dissolves like" principle is a fundamental concept here; polar solvents will more readily solvate the charged pyridinium head and chloride anion, while non-polar solvents will have a greater affinity for the octyl tail. The length of the alkyl chain on the pyridinium cation is a critical determinant of its hydrophobicity and, consequently, its solubility in various media.[2]

Inferred Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The dominant hydrophobic character of the long octyl chain is expected to significantly limit solubility in highly polar, hydrogen-bonding solvents like water. Studies on similar 1-octylpyridinium-based ionic liquids have shown them to be "nearly immiscible with water".[3][4] While some interaction with the polar pyridinium head and chloride anion is possible, it is unlikely to overcome the energetic penalty of solvating the long alkyl chain. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Moderate to High | These solvents possess a significant dipole moment capable of solvating the ionic components of N-octylpyridinium chloride. DMSO, being a highly polar aprotic solvent, is anticipated to be a good solvent.[5] Acetonitrile and acetone, while also polar, may offer slightly lower but still significant solubility. |

| Non-Polar | Toluene, Hexane | Low to Insoluble | The non-polar nature of these solvents makes them poor candidates for solvating the charged pyridinium ring and chloride anion. While there will be favorable van der Waals interactions with the octyl chain, these are unlikely to be sufficient to overcome the strong ionic interactions of the salt, leading to low solubility. |

Factors Influencing Solubility: A Deeper Dive

The solubility of N-octylpyridinium chloride is not a static property but is influenced by several environmental and structural factors:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is due to the increase in kinetic energy of the solvent molecules, which can more effectively break down the solute's lattice structure.

-

Presence of Other Solutes: The presence of other salts or organic molecules in the solvent can impact the solubility of N-octylpyridinium chloride through common ion effects, changes in solvent polarity, or competitive solvation.

-

Anion and Cation Variation: While this guide focuses on N-octylpyridinium chloride, it is crucial to recognize that altering either the cation's alkyl chain length or the anion can dramatically change the solubility profile of a pyridinium-based ionic liquid.[2][6] For instance, shortening the alkyl chain would likely increase solubility in polar solvents.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise quantitative solubility data, direct experimental determination is essential. The following is a step-by-step protocol for determining the solubility of N-octylpyridinium chloride in an organic solvent using the isothermal shake-flask method, followed by quantification.

Materials and Equipment

-

N-octylpyridinium chloride (of known purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or ion chromatography)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-octylpyridinium chloride to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically by taking measurements at different time points until a plateau is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter that is chemically compatible with the solvent to remove any suspended microparticles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted samples using a pre-calibrated analytical instrument. For N-octylpyridinium chloride, which contains a chromophore (the pyridinium ring), UV-Vis spectroscopy is a viable option.[7] Alternatively, methods like HPLC or ion chromatography can provide high accuracy and specificity.[7]

-

Construct a calibration curve using standard solutions of N-octylpyridinium chloride of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualizing the Solubility Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the solubility of N-octylpyridinium chloride.

Caption: Experimental workflow for solubility determination.

Conclusion: A Framework for Application

This technical guide provides a foundational understanding of the solubility of N-octylpyridinium chloride in organic solvents. While a universally applicable quantitative dataset remains to be fully established in the literature, the principles, inferred profile, and detailed experimental protocol presented herein equip researchers and drug development professionals with the necessary tools to confidently and effectively utilize this versatile ionic liquid. By understanding the interplay of its molecular structure with different solvent environments, and by employing rigorous experimental techniques, the full potential of N-octylpyridinium chloride can be harnessed in a wide array of scientific and industrial applications.

References

-

Brogan, A. (2019). Response to "I am not quite sure how can we estimate the solubility of Ionic liquids in different solvents. On what basis NTf2-based IL is not soluble in water?". ResearchGate. Available at: [Link]

- Papaiconomou, N., et al. (2006). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium, or 1-Octyl-4-methylpyridinium Cations.

- Zhang, Y., et al. (2022). N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. Journal of Molecular Liquids, 365, 120183.

- Mutelet, F., & Jaubert, J. N. (2006). The Solubility Parameters of Ionic Liquids. International Journal of Molecular Sciences, 7(5), 169-195.

- Park, K., et al. (2014). Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity. ChemPhysChem, 15(12), 2534-2541.

-

Organic Chemistry Portal. (n.d.). Ionic Liquids. Available at: [Link]

- Neves, C. M. S. S., et al. (2017). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium, or 1-Octyl-4-methylpyridinium Cations.

-

Prikhod'ko, S. A., et al. (2017). Solubility of ILs in water and organic solvents. ResearchGate. Available at: [Link]

- Aba-alkhail, R. T., et al. (2021).

-

PubChem. (n.d.). Octylpyridinium chloride. Available at: [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. Available at: [Link]

-

EPA. (2025). A dataset capturing the solubility of chemical compounds in dimethyl sulfoxide (DMSO). Available at: [Link]

-

Chemsrc. (2025). N-octylpyridinium chloride | CAS#:4086-73-1. Available at: [Link]

-

NIST. (n.d.). Acetonitrile with Octane - IUPAC-NIST Solubilities Database. Available at: [Link]

-

ResearchGate. (2021). Solubility Properties of Methanol in Organic Solvents. Available at: [Link]

-

ResearchGate. (2006). IUPAC-NIST solubility data series. 83. Acetonitrile: Ternary and quaternary systems. Available at: [Link]

-

gChem Global. (n.d.). DMSO. Available at: [Link]

-

NIST. (n.d.). Methanol with Octane (n-octane) and Water - IUPAC-NIST Solubilities Database. Available at: [Link]

-

ResearchGate. (2018). Chloride solubility in ethanol. Available at: [Link]

-

ResearchGate. (2019). Solubility of NaCl in acetonitrile at different concentrations of TEACl at 25 °C. Available at: [Link]

-

ResearchGate. (2020). Effect of Added Counterions on the Micellization of Cetylpyridinium Chloride in the Presence of Acetonitrile–Water Mixture. Available at: [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Hexylpyridin-1-ium-1-yl)ethanol;chloride. Available at: [Link]

Sources

- 1. Ionic Liquids [organic-chemistry.org]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Octylpyridinium chloride | C13H22ClN | CID 77708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1-Octylpyridinium chloride as a cationic surfactant

An In-Depth Technical Guide to 1-Octylpyridinium Chloride as a Cationic Surfactant

Authored by: Gemini, Senior Application Scientist

Abstract

1-Octylpyridinium chloride (OPC) is a versatile cationic surfactant and ionic liquid characterized by a positively charged pyridinium head group and an eight-carbon hydrophobic tail. This amphiphilic structure drives its self-assembly in aqueous solutions to form micelles, enabling a wide range of applications. This technical guide provides a comprehensive overview of OPC, detailing its physicochemical properties, mechanisms of action, and key applications in antimicrobial formulations and advanced drug delivery systems. Furthermore, it offers detailed, field-proven experimental protocols for its characterization and utilization, aimed at researchers, chemists, and drug development professionals.

Introduction to 1-Octylpyridinium Chloride

1-Octylpyridinium chloride, a member of the N-alkylpyridinium halide family, is recognized for its dual identity as both a cationic surfactant and a room-temperature ionic liquid. Its structure consists of a hydrophilic pyridinium ring, which imparts a permanent positive charge, and a hydrophobic octyl (C8) alkyl chain. This molecular architecture is fundamental to its surface-active properties and its ability to self-aggregate in solution. OPC and its homologues are of significant interest due to their efficacy as antimicrobial agents, their role as stabilizers in nanoparticle formulations, and their potential to enhance the solubility and delivery of therapeutic agents.[1]

Physicochemical Properties and Molecular Behavior

The functional characteristics of 1-octylpyridinium chloride are a direct consequence of its chemical structure and physical properties.

Molecular Structure and Synthesis

OPC is composed of a 1-octylpyridin-1-ium cation and a chloride anion.[2] The synthesis of N-alkylpyridinium chlorides is typically achieved through a quaternization reaction, specifically the Menshutkin reaction. This involves the nucleophilic attack of the nitrogen atom in the pyridine ring on an alkyl halide, such as 1-chlorooctane or 1-bromooctane. The reaction is generally performed under reflux in a suitable solvent or neat.[3][4][5] Subsequent purification often involves recrystallization from a solvent mixture, such as ethanol and acetone, to yield the final product.[4]

Core Physicochemical Data

The essential properties of 1-Octylpyridinium Chloride are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | 1-Octylpyridinium chloride | [2] |

| Synonyms | N-Octylpyridinium chloride, [C8Py]Cl | [2][6] |

| CAS Number | 4086-73-1 | [2][6] |

| Molecular Formula | C₁₃H₂₂ClN | [2] |

| Molecular Weight | 227.77 g/mol | [2] |

| Appearance | White to yellowish crystalline powder | [6] |

Micellization and Critical Micelle Concentration (CMC)

Like all surfactants, OPC monomers in an aqueous solution will preferentially adsorb at the air-water interface. As the concentration increases to a critical point—the Critical Micelle Concentration (CMC)—the monomers spontaneously self-assemble into spherical or ellipsoidal aggregates known as micelles.[7] In these structures, the hydrophobic octyl tails form a core to minimize contact with water, while the hydrophilic pyridinium heads form an outer shell, or corona, that interfaces with the aqueous environment.

The CMC is a fundamental parameter that dictates the onset of a surfactant's functional properties, such as solubilization and detergency.[8] It is highly dependent on factors like temperature, ionic strength, and the presence of other solutes.[7][9] For ionic surfactants, the addition of an electrolyte (like NaCl) typically lowers the CMC by shielding the electrostatic repulsion between the charged head groups, thus favoring micelle formation at lower concentrations.[10] The precise CMC of OPC should be determined experimentally for the specific conditions of use.

Caption: Molecular structure of OPC and its self-assembly into a micelle.

Key Applications and Mechanisms of Action

OPC's utility stems primarily from its potent antimicrobial activity and its function as a formulation excipient in drug delivery.

Broad-Spectrum Antimicrobial Agent

N-alkylpyridinium compounds, particularly those with alkyl chains of 12 to 16 carbons, are well-documented for their broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[3][11][12] The primary mechanism of action is the disruption of the microbial cell membrane.[3]

Causality of Antimicrobial Action:

-

Electrostatic Adsorption: The positively charged pyridinium head group electrostatically binds to the negatively charged components of the bacterial cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[13]

-